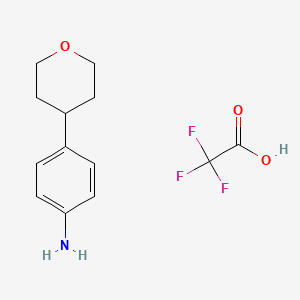
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate is an organic compound that features a tetrahydropyran ring attached to an aniline group, with a trifluoroacetate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexadiene.
Attachment of the Aniline Group: The aniline group is introduced via a nucleophilic aromatic substitution reaction, where aniline reacts with a suitable halogenated precursor.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the 4-(Tetrahydro-2H-pyran-4-yl)aniline with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: The corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
- N-(Tetrahydro-2H-pyran-2-ylmethyl)ethanamine hydrochloride
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)aniline 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate counterion, which can influence its solubility, stability, and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H16F3NO3 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
4-(oxan-4-yl)aniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;3-2(4,5)1(6)7/h1-4,10H,5-8,12H2;(H,6,7) |
Clave InChI |
BCIRRAHBVKGWKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
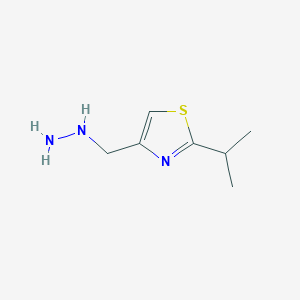
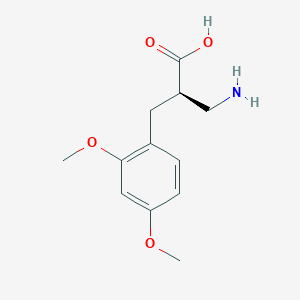
![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)



![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)

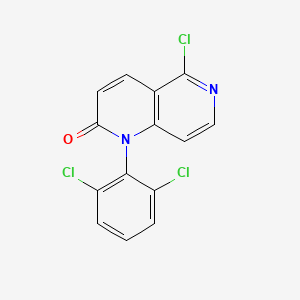
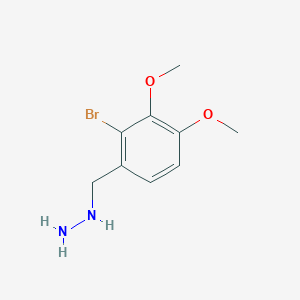
![2-Aminoethanol hemi((Z)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate)](/img/structure/B12959580.png)

